molecular formula C5H10ClNS B13900472 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride

3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B13900472
M. Wt: 151.66 g/mol
InChI Key: XWXDGXULCFHRML-UHFFFAOYSA-N
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Description

3-Thia-6-azabicyclo[311]heptane;hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, when incorporated into the structure of drugs, it can interact with biological receptors and enzymes to exert its effects .

Comparison with Similar Compounds

3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its incorporation of both sulfur and nitrogen atoms, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C5H10ClNS

Molecular Weight

151.66 g/mol

IUPAC Name

3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C5H9NS.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H

InChI Key

XWXDGXULCFHRML-UHFFFAOYSA-N

Canonical SMILES

C1C2CSCC1N2.Cl

Origin of Product

United States

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